molecular formula C20H25N5O4S B2811180 Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 851969-66-9

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No. B2811180
CAS RN: 851969-66-9
M. Wt: 431.51
InChI Key: AIQAEWYTQGMVPB-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate” is a complex organic molecule with the molecular formula C20H25N5O4S and an average mass of 431.509 Da . It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound has been a subject of interest in the synthesis of novel 1,2,4-triazole derivatives with demonstrated antimicrobial activities. In a study by Bektaş et al. (2007), novel 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities, showcasing the potential of such compounds in medicinal chemistry for developing new antimicrobial agents Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

Chemical Synthesis and Reactions

Mohamed (2021) detailed the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, highlighting the chemical reactions and interactions that lead to the formation of such complex compounds. This research emphasizes the versatility and reactivity of thiazolo and triazol rings in chemical synthesis, contributing to the development of new chemical entities with potential biological activities Mohamed, 2021.

Potential Antihypertensive Agents

In the search for new antihypertensive agents, a series of 1,2,4-triazolol[1,5-alpha]pyrimidines were synthesized, with some derivatives showing promising activity. This area of research explores the structural analogs of Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate as potential therapeutic agents in managing hypertension, showcasing the broad applicability of such compounds in pharmacology Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999.

Mechanism of Action

Target of Action

The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .

Mode of Action

The compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and quality control, and its dysregulation can lead to the accumulation of misfolded proteins, triggering cell death . The NF-kB pathway regulates the expression of genes involved in inflammation, immunity, cell proliferation, and survival .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. For instance, the activation barrier of certain reactions can be overcome under heating conditions . .

properties

IUPAC Name

ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-4-29-20(27)24-10-8-23(9-11-24)16(14-6-5-7-15(12-14)28-3)17-18(26)25-19(30-17)21-13(2)22-25/h5-7,12,16,26H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQAEWYTQGMVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate

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